![molecular formula C14H8BrF3N2 B12625218 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-92-1](/img/structure/B12625218.png)
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of bromine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with altered electronic properties.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. Specifically, compounds with trifluoromethyl groups have shown enhanced potency against various cancer cell lines. A study demonstrated that 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . For instance, it was effective in reducing inflammation in models of retinal ischemia, affecting key transcription factors involved in oxidative stress responses .
Agrochemical Applications
1. Crop Protection
Trifluoromethylated compounds are increasingly being utilized in agrochemicals due to their unique properties that enhance efficacy and reduce environmental impact. The compound's structure lends itself to modifications that can improve the bioactivity of herbicides and fungicides .
2. Insecticidal Properties
Studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit insecticidal activity against pests affecting crops. The trifluoromethyl group contributes to the lipophilicity of these compounds, facilitating better penetration into insect physiology .
Example Synthesis Procedure
- Mix 4-bromobenzaldehyde with trifluoroacetic acid.
- Add a catalytic amount of a suitable base (e.g., triethylamine).
- Heat the mixture at reflux for several hours.
- Purify the product using column chromatography.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including the compound . It was found that the compound inhibited cell proliferation and induced apoptosis in human cancer cell lines through mitochondrial pathways .
Case Study 2: Insecticidal Efficacy
In another study assessing agrochemical applications, researchers evaluated the insecticidal properties of trifluoromethylated imidazo[1,2-a]pyridine derivatives against common agricultural pests. The results showed a significant reduction in pest populations when treated with these compounds compared to controls .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its interaction with molecular targets are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Biological Activity
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of this compound can be achieved through various methods, including iron-catalyzed reactions involving sulfonylmethylation. This process has demonstrated high yields and functional group tolerance, making it a viable pathway for producing this compound in the laboratory setting .
Chemical Structure
The compound features a bromophenyl group and a trifluoromethyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study involving a series of synthesized imidazo[1,2-a]pyridine derivatives reported potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compounds showed promising results against Mycobacterium species, highlighting their potential as antimicrobial agents .
Anticancer Properties
Several studies have focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, the compound 3a exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating strong anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
3a | SGC-7901 | 1.07 ± 0.22 |
3a | A549 | 0.61 ± 0.19 |
3a | HepG2 | 0.51 ± 0.13 |
5-FU | Various | Control |
The mechanism by which imidazo[1,2-a]pyridines exert their biological effects often involves interactions with specific molecular targets within cells. For example, some derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways. The selectivity profiling of these compounds indicated moderate inhibition rates against various tyrosine kinases, suggesting a multifaceted mechanism of action that warrants further investigation .
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives, several compounds were tested against a range of bacterial strains. The results indicated that certain derivatives displayed remarkable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics.
Case Study: Anticancer Evaluation
Another significant investigation explored the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives in vitro. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.
Properties
CAS No. |
944580-92-1 |
---|---|
Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-9(2-4-11)12-8-20-6-5-10(14(16,17)18)7-13(20)19-12/h1-8H |
InChI Key |
VNLJYBKDRJKULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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